1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one
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Overview
Description
1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazocines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Addition of the ethanone group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)propan-1-one
- 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)butan-1-one
Uniqueness
1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Properties
CAS No. |
62391-27-9 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(6-phenyl-3,4,5,6-tetrahydro-2H-1,5-benzodiazocin-1-yl)ethanone |
InChI |
InChI=1S/C18H20N2O/c1-14(21)20-13-7-12-19-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20/h2-6,8-11,18-19H,7,12-13H2,1H3 |
InChI Key |
GUNZEBLCGFFPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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